molecular formula C18H19NO B1198349 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] CAS No. 59142-94-8

3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine]

Cat. No.: B1198349
CAS No.: 59142-94-8
M. Wt: 265.3 g/mol
InChI Key: ZFJQWOMHWFYLPD-UHFFFAOYSA-N
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Description

3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol It is known for its unique spiro structure, which consists of a fused isobenzofuran and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] typically involves the reaction of isobenzofuran derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where isobenzofuran-1(3H)-one is reacted with 4-bromopiperidine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires heating to achieve the desired product.

Industrial Production Methods

Industrial production of 3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been studied for its potential to interact with sigma receptors, which are involved in various cellular processes such as cell signaling and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)spiro[isobenzofuran-1(3H),4’-piperidine]
  • 1’-Methyl-3-phenylspiro[isobenzofuran-1(3H),4’-piperidine]
  • 4-[2-(Hydroxy-phenyl)-3H-spiro[isobenzofuran-1(3H),4’-piperidine]]

Uniqueness

3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further distinguish it from similar compounds .

Properties

CAS No.

59142-94-8

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-phenylspiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C18H19NO/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-17)10-12-19-13-11-18/h1-9,17,19H,10-13H2

InChI Key

ZFJQWOMHWFYLPD-UHFFFAOYSA-N

SMILES

C1CNCCC12C3=CC=CC=C3C(O2)C4=CC=CC=C4

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(O2)C4=CC=CC=C4

Synonyms

1,3-dihydro-3-phenylspiro(isobenzofuran-1,4-piperidine)
HP 505
HP-505

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.9 G. of 1'-benzyl-1,3-dihydro-3-phenylspiro[phenylspiro[isobenzofuran-1,4'-piperidine], (Example 4), 0.4 g. of 10% palladium on carbon, 20 ml. of 95% ethanol, and 2 ml. of conc. hydrochloric acid is hydrogenated at 50 p.s.i. and 50°. After hydrogen uptake ceases, the mixture is filtered and the filtrate concentrated. Recrystallization of the residue from cyclohexane provides colorless crystals, m.p. 119°-123°.
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1'-benzyl-1,3-dihydro
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reactant
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